Omeprazole-d3 (sodium) is a stable isotope-labeled form of the widely used proton pump inhibitor, omeprazole. It is primarily utilized in pharmacokinetic studies and metabolic research to trace the drug's behavior in biological systems. The compound is classified under pharmaceutical agents that inhibit gastric acid secretion, making it significant in treating conditions like gastroesophageal reflux disease and peptic ulcers.
Omeprazole-d3 is synthesized as a deuterated analog of omeprazole, with deuterium isotopes replacing certain hydrogen atoms in the molecular structure. This modification aids in the study of drug metabolism and pharmacokinetics without altering the drug's therapeutic effects. The compound is available from various chemical suppliers, such as LGC Standards and SynZeal Research Pvt Ltd, where it is offered in high purity forms for research purposes .
The synthesis of Omeprazole-d3 typically involves the deuteration of the original omeprazole compound. This can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule.
The synthesis process usually follows these steps:
The molecular structure of Omeprazole-d3 can be represented by its chemical formula . The structure features a benzimidazole ring, which is characteristic of proton pump inhibitors.
Omeprazole-d3 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The metabolic pathways are crucial for understanding how omeprazole-d3 behaves in vivo and how it interacts with biological systems.
Omeprazole-d3 acts by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system (proton pump) in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves:
Omeprazole-d3 is predominantly used in:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4